2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is a synthetic organic compound that features a pyrazole ring, a thiophene ring, and a chlorophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and a 1,3-diketone, to form the pyrazole ring.
Attachment of the thiophene ring: This could involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrazole.
Formation of the acetamide linkage: This step might involve the reaction of the intermediate with 2-chlorophenylacetic acid or its derivatives under amide formation conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized at the thiophene ring or the pyrazole ring under suitable conditions.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the chlorophenyl group or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving pyrazole or thiophene derivatives.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide would depend on its specific biological target. Potential mechanisms could include:
Binding to enzymes or receptors: The compound might inhibit or activate specific enzymes or receptors.
Interaction with DNA or RNA: It could intercalate into DNA or RNA, affecting gene expression.
Modulation of signaling pathways: The compound might influence cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-2-(2-chlorophenyl)acetamide: Lacks the thiophene ring.
N-(2-(thiophen-3-yl)ethyl)-2-(2-chlorophenyl)acetamide: Lacks the pyrazole ring.
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)acetamide: Lacks the chlorophenyl group.
Uniqueness
2-(2-chlorophenyl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide is unique due to the combination of the pyrazole, thiophene, and chlorophenyl groups, which might confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3OS/c18-15-5-2-1-4-13(15)10-17(22)19-11-16(14-6-9-23-12-14)21-8-3-7-20-21/h1-9,12,16H,10-11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNMBVJVNJELQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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